molecular formula C12H24N4O5 B12686717 L-Arginine mono(3-methyl-2-oxovalerate) CAS No. 72090-04-1

L-Arginine mono(3-methyl-2-oxovalerate)

Cat. No.: B12686717
CAS No.: 72090-04-1
M. Wt: 304.34 g/mol
InChI Key: MOCGEIVEEZEZCF-WCCKRBBISA-N
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Description

L-Arginine mono(3-methyl-2-oxovalerate) is a compound with the molecular formula C12H24N4O5 and a molecular weight of 304.34 g/mol It is a derivative of L-arginine, an amino acid that plays a crucial role in various physiological processes, including protein synthesis and nitric oxide production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine mono(3-methyl-2-oxovalerate) typically involves the reaction of L-arginine with 3-methyl-2-oxovaleric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of L-Arginine mono(3-methyl-2-oxovalerate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high purity and yield. Quality control measures are implemented to monitor the reaction conditions and the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

L-Arginine mono(3-methyl-2-oxovalerate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

L-Arginine mono(3-methyl-2-oxovalerate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in cellular processes and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, including its effects on cardiovascular health and immune function.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of L-Arginine mono(3-methyl-2-oxovalerate) involves its interaction with various molecular targets and pathways. It is known to influence nitric oxide production, which plays a crucial role in vasodilation and blood flow regulation. The compound may also interact with enzymes and receptors involved in metabolic processes, contributing to its physiological effects.

Comparison with Similar Compounds

L-Arginine mono(3-methyl-2-oxovalerate) can be compared with other similar compounds, such as:

    L-Arginine: The parent amino acid, known for its role in protein synthesis and nitric oxide production.

    L-Arginine alpha-ketoglutarate: A derivative used in supplements for its potential to enhance athletic performance.

    L-Arginine ethyl ester: Another derivative studied for its improved bioavailability and potential therapeutic benefits.

The uniqueness of L-Arginine mono(3-methyl-2-oxovalerate) lies in its specific structure and the resulting physiological effects, which may differ from those of other L-arginine derivatives.

Properties

CAS No.

72090-04-1

Molecular Formula

C12H24N4O5

Molecular Weight

304.34 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-4(2)5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9)/t4-;/m0./s1

InChI Key

MOCGEIVEEZEZCF-WCCKRBBISA-N

Isomeric SMILES

CCC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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